molecular formula C14H9FO5 B6405990 4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid CAS No. 1261956-20-0

4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6405990
CAS No.: 1261956-20-0
M. Wt: 276.22 g/mol
InChI Key: VAYXDWDKWAPHSK-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Halogenation: Introduction of the fluorine atom through halogenation reactions.

    Carboxylation: Carboxylation of the benzene ring to introduce the carboxylic acid group.

    Hydroxylation: Introduction of the hydroxyl group through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The process may include:

    Catalytic Reactions: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adjustments to reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Alcohols and related derivatives.

    Substitution Products: Various substituted benzoic acids.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that interact with the carboxylic acid, fluorine, and hydroxyl groups.

    Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxy-5-fluorophenyl)benzoic acid
  • 4-(3-Carboxy-5-fluorophenyl)picolinic acid
  • 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol

Uniqueness

4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both a hydroxyl group and a fluorine atom on the benzene ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-10-4-8(3-9(5-10)14(19)20)11-2-1-7(13(17)18)6-12(11)16/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYXDWDKWAPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690892
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-20-0
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-fluoro-2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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